molecular formula C6H11F2NO2 B6279585 (2S)-2-amino-5,5-difluorohexanoic acid CAS No. 148091-91-2

(2S)-2-amino-5,5-difluorohexanoic acid

Cat. No. B6279585
CAS RN: 148091-91-2
M. Wt: 167.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-amino-5,5-difluorohexanoic acid, or DFA, is a naturally occurring amino acid with a wide range of applications in scientific research and experimentation. Its unique structure and properties make it a versatile and valuable tool for researchers in a range of fields.

Scientific Research Applications

DFA is widely used in scientific research. It has been used to study enzyme-catalyzed reactions, to investigate the structure of proteins and nucleic acids, and to develop new drugs and pharmaceuticals. It has also been used to study the function of ion channels and to explore the mechanisms of action of various drugs. Additionally, DFA has been used as a fluorescent probe for imaging and monitoring cellular processes.

Mechanism of Action

The mechanism of action of DFA depends on the application. In enzyme-catalyzed reactions, DFA acts as a substrate for the enzyme, allowing researchers to study the catalytic activity of the enzyme. In protein and nucleic acid research, DFA is used to study the structure of these molecules. In drug development, DFA is used to study the mechanisms of action of various drugs. Additionally, DFA can be used as a fluorescent probe to study cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of DFA are not well understood. In general, DFA is considered to be non-toxic, and it is not known to have any adverse effects on humans or animals. However, further research is needed to fully understand the biochemical and physiological effects of DFA.

Advantages and Limitations for Lab Experiments

DFA has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and its unique structure allows it to be used in a wide range of applications. Additionally, DFA is non-toxic and does not have any known adverse effects on humans or animals. However, DFA does have some limitations. It is not very stable and is easily degraded by enzymes and other molecules. Additionally, DFA is not very soluble in water and must be used in an aqueous solution.

Future Directions

Due to its unique structure and properties, DFA has a wide range of potential applications in scientific research. Possible future directions for research include the development of new drugs and pharmaceuticals, the use of DFA as a fluorescent probe for imaging and monitoring cellular processes, and the use of DFA to study the structure of proteins and nucleic acids. Additionally, further research is needed to understand the biochemical and physiological effects of DFA, as well as its stability and solubility.

Synthesis Methods

DFA can be synthesized via a number of methods, including the reductive amination of 5,5-difluoro-2-hydroxyhexanoic acid (DHFHA) and the direct condensation of 2-amino-3,3-difluoropropanoic acid (DFPPA) with formaldehyde. In the reductive amination method, DHFHA is reacted with ammonia and a reducing agent, such as sodium cyanoborohydride, to yield DFA. In the direct condensation method, DFPPA is reacted with formaldehyde in the presence of an acid catalyst, such as hydrochloric acid, to yield DFA.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-amino-5,5-difluorohexanoic acid involves the conversion of a commercially available starting material into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,2-difluoro-1,3-dimethylimidazolidine-4,5-dione", "ethyl acetoacetate", "ammonium acetate", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "acetic anhydride", "hexanoic acid" ], "Reaction": [ "Step 1: The starting material 2,2-difluoro-1,3-dimethylimidazolidine-4,5-dione is reacted with ethyl acetoacetate in the presence of ammonium acetate to form 2,2-difluoro-5-oxohexanoic acid ethyl ester.", "Step 2: The ethyl ester is reduced to the corresponding alcohol using sodium borohydride.", "Step 3: The alcohol is then converted to the corresponding chloride using thionyl chloride.", "Step 4: The resulting chloride is reacted with ammonia to form the corresponding amine.", "Step 5: The amine is then protected as the acetyl derivative using acetic anhydride.", "Step 6: The protected amine is then deprotected using hydrochloric acid to yield (2S)-2-amino-5,5-difluorohexanoic acid." ] }

CAS RN

148091-91-2

Product Name

(2S)-2-amino-5,5-difluorohexanoic acid

Molecular Formula

C6H11F2NO2

Molecular Weight

167.2

Purity

90

Origin of Product

United States

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